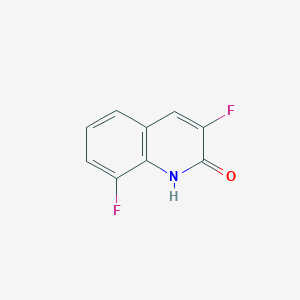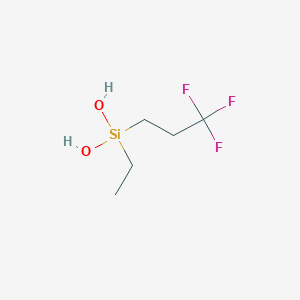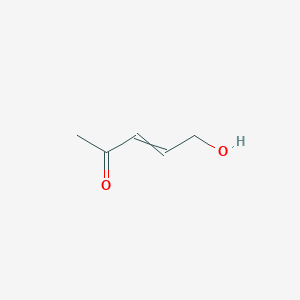
3,8-Difluoro-1,2-dihydroquinoline-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Difluoro-1,2-dihydroquinoline-2-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Difluoro-1,2-dihydroquinoline-2-one typically involves the introduction of fluorine atoms into the quinoline structure. One common method is the reaction of 3,8-difluoroaniline with ethyl acetoacetate under acidic conditions to form the quinoline ring. The reaction conditions often include the use of a strong acid like sulfuric acid or hydrochloric acid as a catalyst and heating the reaction mixture to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis or the use of microwave-assisted synthesis. These methods can enhance reaction rates and yields while reducing the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,8-Difluoro-1,2-dihydroquinoline-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
3,8-Difluoro-1,2-dihydroquinoline-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine: Fluorinated quinolines are explored for their potential use in developing new pharmaceuticals, particularly antibiotics and anticancer agents.
Mechanism of Action
The mechanism of action of 3,8-Difluoro-1,2-dihydroquinoline-2-one and its derivatives often involves the inhibition of specific enzymes or interference with biological pathways. For example, some derivatives act as DNA gyrase inhibitors, which prevent bacterial DNA replication and transcription, leading to antibacterial effects . The molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline structure.
Nalidixic Acid: An older quinolone antibiotic that lacks fluorine atoms.
Moxifloxacin: Another fluoroquinolone with enhanced antibacterial activity.
Uniqueness
3,8-Difluoro-1,2-dihydroquinoline-2-one is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
CAS No. |
175609-35-5 |
|---|---|
Molecular Formula |
C9H5F2NO |
Molecular Weight |
181.14 g/mol |
IUPAC Name |
3,8-difluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5F2NO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13) |
InChI Key |
OXDLLXQKOXDSEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=O)C(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12562051.png)


![8-Methyl-4-(trimethylstannyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B12562056.png)
![1-(3-Hydroxypropyl)-1H-pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B12562074.png)

![Acetamide, N-[4-(4-bromobutoxy)-2-nitrophenyl]-](/img/structure/B12562086.png)
![({1-[4-(Benzyloxy)phenyl]prop-1-en-1-yl}oxy)(trimethyl)silane](/img/structure/B12562092.png)


![1-Methyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carbothioamide](/img/structure/B12562106.png)
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
